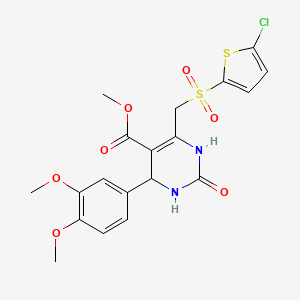

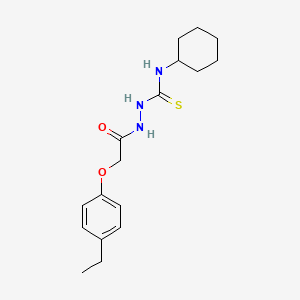

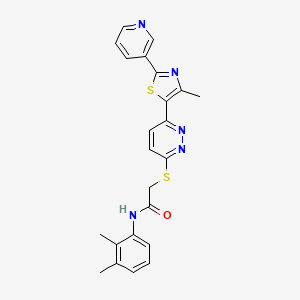

N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,3-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a complex molecule that appears to be related to various acetamide compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with different substituents and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .

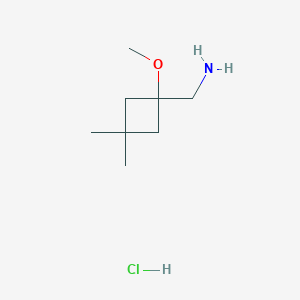

Synthesis Analysis

The synthesis of related acetamide compounds typically begins with a starting material such as 2-chloronicotinonitrile, as mentioned in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent . The synthesis process involves several steps, including the formation of intermediates, which are then confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and MS. These methods are crucial for verifying the structure of the synthesized compounds.

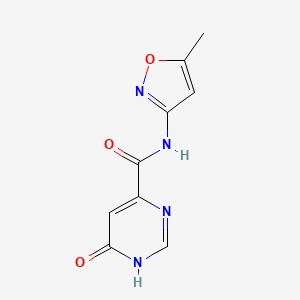

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be complex, with different substituents influencing the overall geometry of the molecule. For instance, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide is composed of two approximately planar parts, with an intramolecular hydrogen bond contributing to the planarity of the N-(4,6-dimethylpyrid-2-yl)acetamide group . The angles between the planes of the pyridyl and phenyl rings, as well as the hydrogen bonding patterns, are important factors in determining the molecular structure.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including oxidation. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with different oxidants such as peracetic acid, m-chloroperbenzoic acid, and OXONE can lead to the formation of multiple products . The reaction conditions and the choice of oxidant can significantly affect the outcome and the proportions of the products formed. Spectroscopic methods and X-ray crystallography are used to characterize the products and confirm their structures.

Physical and Chemical Properties Analysis

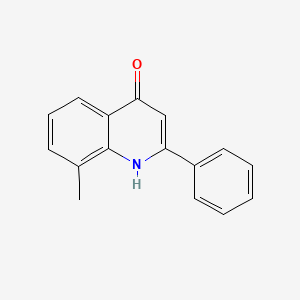

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The planarity, intramolecular hydrogen bonding, and substituents all play a role in determining properties such as solubility, melting point, and reactivity. The biological activities of these compounds, such as antifungal and insecticidal activities, are also important aspects of their chemical properties . Understanding these properties is essential for the development of new compounds with desired biological effects.

Scientific Research Applications

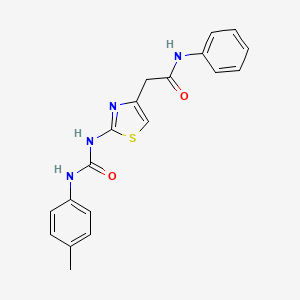

Synthesis and Derivatives Formation : Research has demonstrated various synthetic routes and derivatives formation of similar compounds. For instance, one study detailed the alternative products obtained in a one-pot cyclocondensation, showcasing the diverse potential of such synthetic processes (Krauze et al., 2007). Another study emphasized the synthesis of pyridine and pyrimidine rings incorporating benzothiazole moiety, indicating the compound's versatility in forming complex heterocyclic structures (Mohamed et al., 2013).

Applications in Medicinal Chemistry : The compound and its related structures have been explored for their potential in medicinal chemistry. For instance, derivatives of a similar compound were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating the compound's potential as a therapeutic agent (Alqahtani et al., 2020). Moreover, a study explored the synthesis of novel arylazothiazole disperse dyes containing selenium, which exhibited high efficiency in antimicrobial and antitumor activities, suggesting the compound's utility in the development of biologically active materials (Khalifa et al., 2015).

Chemical Structure and Stability : The investigations into the compound's structural analogs have also shed light on its chemical stability and reactivity. A study examined various 6,5-heterocyclic analogues to understand their metabolic stability, providing insights into the compound's structural integrity and potential modifications to enhance its stability (Stec et al., 2011).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS2/c1-14-6-4-8-18(15(14)2)26-20(29)13-30-21-10-9-19(27-28-21)22-16(3)25-23(31-22)17-7-5-11-24-12-17/h4-12H,13H2,1-3H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSGJUPDKMXLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)

![Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2542569.png)

![N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide](/img/structure/B2542578.png)

![(2-Chlorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542579.png)